1-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS: 956477-64-8) is a highly specialized, pre-functionalized fluorinated heterocyclic building block primarily procured for the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals. Featuring a stable nitro group at the C4 position and a difluoromethyl (-CHF2) group at the N1 position, this compound serves as the direct, stable precursor to 1-(difluoromethyl)-1H-pyrazol-4-amine. In industrial procurement, purchasing this specific intermediate is highly favored over basic pyrazole starting materials because it bypasses hazardous, low-yielding downstream fluorination steps while providing a critical lipophilic hydrogen-bond donor motif essential for optimizing pharmacokinetic profiles, aqueous solubility, and target binding affinities in modern drug design .
Generic substitution with unsubstituted 4-nitro-1H-pyrazole or non-fluorinated analogs fundamentally fails in both manufacturing scalability and final product performance. From a process chemistry perspective, attempting to difluoromethylate 4-nitro-1H-pyrazole in-house requires harsh conditions—typically utilizing excess sodium chlorodifluoroacetate at 120 °C in DMF—which generates significant CO2 gas and poses severe scale-up hazards and yield penalties [1]. Furthermore, substituting the -CHF2 group with a -CH3 or -CF3 moiety in the final API eliminates the unique hydrogen-bond donating capability of the difluoromethyl proton, which has been proven to disrupt critical binding pocket networks (such as the P2' pocket in Factor XIa inhibitors) and drastically reduce both target affinity and aqueous solubility [2].
Procuring pre-functionalized 1-(difluoromethyl)-4-nitro-1H-pyrazole directly bypasses the highly problematic N-difluoromethylation of 4-nitro-1H-pyrazole. In-house difluoromethylation typically requires 2.0 equivalents of sodium chlorodifluoroacetate heated to 120 °C in DMF, resulting in rapid stoichiometric CO2 gas evolution and the generation of reactive carbene intermediates [1]. By purchasing the target compound, manufacturers eliminate a major thermal and pressurization hazard from the critical path, ensuring a streamlined, scalable route to the final amine.
| Evidence Dimension | Process Scalability and Hazard Profile |
| Target Compound Data | Ready for immediate, room-temperature reduction step |
| Comparator Or Baseline | 4-nitro-1H-pyrazole (Requires 120 °C, 2.0 eq ClCF2COONa, massive CO2 evolution) |
| Quantified Difference | Eliminates 100% of the gas-evolving, high-temperature difluoromethylation bottleneck |
| Conditions | Industrial scale-up synthesis (e.g., Milvexian API manufacturing) |
Bypassing the difluoromethylation step reduces reactor pressurization risks, lowers reagent costs, and significantly shortens the overall manufacturing timeline.
The -CHF2 group provides a unique lipophilic hydrogen-bond donor that cannot be replicated by -CF3, -CH3, or standard carbamates. In the optimization of the Factor XIa inhibitor Milvexian, replacing a standard carbamate P2' group with the -CHF2-containing pyrazole derived from this compound disrupted an unfavorable H-bonding network, increased aqueous solubility, and achieved an exceptional sub-nanomolar binding affinity (Ki = 0.11 nM) [1]. Analogs lacking the specific difluoromethyl proton fail to achieve this precise target engagement.
| Evidence Dimension | Target Binding Affinity (Ki) and Solubility |
| Target Compound Data | FXIa Ki = 0.11 nM with enhanced aqueous solubility |
| Comparator Or Baseline | Carbamate or -CF3 pyrazole analogs |
| Quantified Difference | Orders of magnitude improvement in Ki while simultaneously increasing solubility |
| Conditions | In vitro Factor XIa inhibition assays and pharmacokinetic profiling |
The precise physicochemical properties of the -CHF2 group are non-negotiable for achieving the required potency and bioavailability in advanced clinical candidates.
While the ultimate goal is often the incorporation of 1-(difluoromethyl)-1H-pyrazol-4-amine, procuring the free amine directly introduces severe shelf-life and handling issues due to its susceptibility to rapid oxidation and discoloration. 1-(Difluoromethyl)-4-nitro-1H-pyrazole serves as an indefinitely stable precursor at ambient temperatures. It can be quantitatively reduced (>95% yield) to the highly pure amine on demand using standard catalytic hydrogenation (Pd/C) immediately prior to sensitive cross-coupling reactions[1].
| Evidence Dimension | Storage Stability and Handling |
| Target Compound Data | Stable indefinitely at room temperature; >95% reduction yield to amine |
| Comparator Or Baseline | 1-(difluoromethyl)-1H-pyrazol-4-amine (Prone to oxidation and degradation during storage) |
| Quantified Difference | Near-total elimination of storage-related degradation losses |
| Conditions | Ambient storage followed by on-demand Pd/C hydrogenation |
Procuring the stable nitro precursor rather than the sensitive free amine drastically extends inventory shelf life and ensures maximum purity for downstream coupling steps.
This compound is the definitive starting material for constructing the P2' pyrazole moiety in next-generation anticoagulants like Milvexian. Its procurement allows manufacturers to efficiently generate the required amine for subsequent macrocyclization, ensuring the final API achieves its critical 0.11 nM binding affinity and optimal oral bioavailability[1].
In the treatment of inflammatory, autoinflammatory, and autoimmune diseases, this building block is utilized to synthesize highly selective NLRP3 modulators. The -CHF2 group is specifically required to fit within the NACHT domain binding pocket, a structural requirement that cannot be met by standard methyl-pyrazole substitutes .
Beyond pharmaceuticals, this compound is procured for the synthesis of advanced protoporphyrinogen IX oxidase inhibitors. The fluorinated pyrazole core provides the necessary metabolic stability and lipophilicity required for significant pre-emergent herbicidal activity against narrowleaf weed species in agricultural formulations .